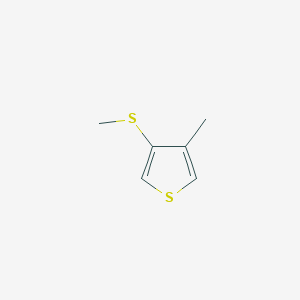![molecular formula C14H19NS2 B14345005 1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine CAS No. 105602-18-4](/img/structure/B14345005.png)
1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine is a chemical compound that features a piperidine ring attached to a 2,3-dihydro-1,4-benzodithiin moiety
Preparation Methods
The synthesis of 1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine typically involves the following steps:
Formation of the 2,3-dihydro-1,4-benzodithiin ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzodithiin intermediate.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzodithiin ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the piperidine ring or the benzodithiin moiety, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials or drugs.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodithiin moiety can participate in redox reactions, while the piperidine ring can interact with biological macromolecules .
Comparison with Similar Compounds
1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine can be compared with other similar compounds, such as:
1,4-Benzodioxin derivatives: These compounds share a similar ring structure but contain oxygen atoms instead of sulfur, leading to different chemical and biological properties.
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds also contain sulfur atoms and have been studied for their pharmacological activities, including antimicrobial and antihypertensive properties.
The uniqueness of this compound lies in its specific combination of the benzodithiin and piperidine rings, which can impart distinct chemical reactivity and biological activity.
Properties
CAS No. |
105602-18-4 |
|---|---|
Molecular Formula |
C14H19NS2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodithiin-3-ylmethyl)piperidine |
InChI |
InChI=1S/C14H19NS2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2 |
InChI Key |
YUOWDIKQBYEQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CSC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


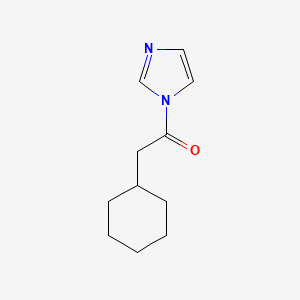
![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
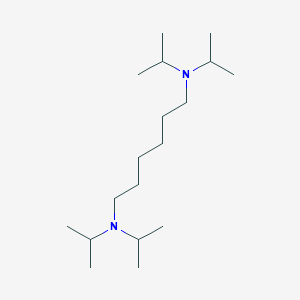
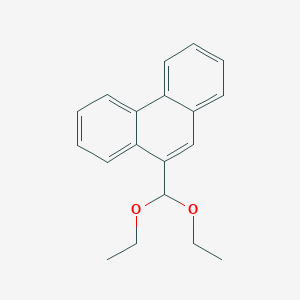
![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)
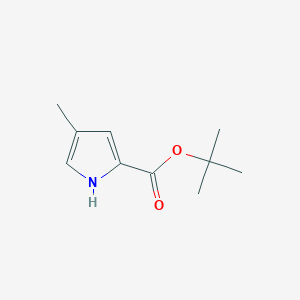
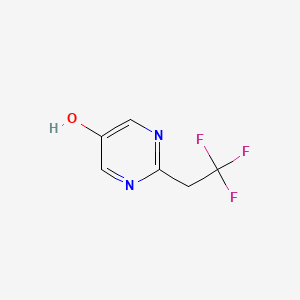

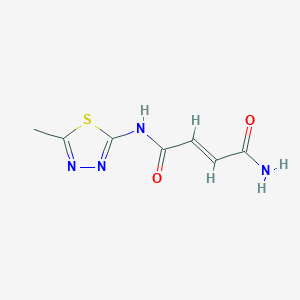
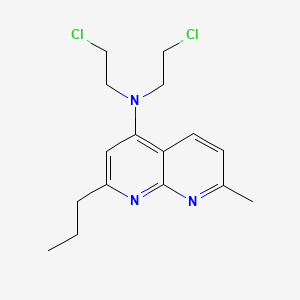
![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)
